6-methyl-[1,1'-biphenyl]-3-amine hydrochloride CAS 1445315-40-1
6-methyl-[1,1'-biphenyl]-3-amine hydrochloride CAS 1445315-40-1
Technical Monograph: 6-methyl-[1,1'-biphenyl]-3-amine Hydrochloride CAS: 1445315-40-1 Formula: C₁₃H₁₄ClN (HCl Salt) Molecular Weight: 219.71 g/mol
Part 1: Executive Summary & Structural Logic
6-methyl-[1,1'-biphenyl]-3-amine hydrochloride represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Unlike simple biphenyls, the presence of the C6-methyl group (ortho to the biaryl axis) introduces a critical steric clash that forces the two phenyl rings out of planarity.
This "Ortho-Effect" is the defining feature of this building block. It prevents the molecule from adopting a flat conformation, thereby improving solubility and, more importantly, allowing the molecule to bind into hydrophobic pockets (e.g., the DFG-out pocket of kinases) with higher selectivity than planar analogs.
Key Applications:
-
Type II Kinase Inhibitors: Precursor for urea-based inhibitors targeting p38 MAPK, B-Raf, and VEGFR.
-
Atropisomerism Studies: A model substrate for studying axial chirality in drug design.
-
Materials Science: Monomer for hole-transporting materials in OLEDs due to disrupted conjugation.
Part 2: Chemical Profile & Properties
The hydrochloride salt form provides enhanced stability against oxidation compared to the free aniline, which is prone to darkening (formation of azo/azoxy impurities) upon air exposure.
| Property | Specification | Technical Note |
| Appearance | Off-white to pale beige solid | Color change indicates oxidation of the free base. |
| Solubility | Soluble in DMSO, MeOH, Water | The HCl salt is highly polar; requires neutralization for non-polar coupling. |
| pKa (Conj. Acid) | ~4.5 - 5.0 | The electron-donating methyl group slightly increases basicity vs. unsubstituted biphenyl amine. |
| H-Bond Donors | 3 (NH₃⁺) | Critical for salt bridge formation in crystal lattice. |
| Torsion Angle | ~60° - 90° | Induced by the 6-methyl steric clash with the 2'-protons. |
Part 3: Synthetic Utility & Reaction Workflows
The utility of CAS 1445315-40-1 lies in its role as a nucleophile. However, because it is supplied as a hydrochloride salt, controlled free-basing is the first step in most organometallic or acylation workflows.
Core Workflow: The "Twisted Biaryl" Synthesis
The following Graphviz diagram illustrates the retrosynthetic logic and the forward application of this scaffold in drug discovery.
Figure 1: Synthetic workflow from nitro-precursors to the amine hydrochloride and subsequent medicinal chemistry applications.
Part 4: Experimental Protocols
Protocol A: Handling & Free-Basing (The "Salt Break")
Context: Many researchers fail reactions because they add the HCl salt directly to a reaction requiring a nucleophilic amine, assuming the base (e.g., pyridine) will instantaneously neutralize it. This often leads to poor solubility or kinetic trapping.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 6-methyl-[1,1'-biphenyl]-3-amine HCl in a biphasic mixture of DCM (Dichloromethane) and 1M NaOH (1:1 ratio).
-
Extraction: Stir vigorously for 15 minutes. The organic layer will turn from suspension to clear solution as the free amine is liberated.
-
Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Usage: Evaporate immediately before use in air-sensitive couplings (Buchwald-Hartwig) to prevent N-oxidation.
Protocol B: Synthesis of a Biaryl Urea (Kinase Inhibitor Motif)
Context: This reaction creates the classic "linker" found in Type II kinase inhibitors (e.g., Doramapimod analogs), utilizing the steric twist of the 6-methyl group to orient the inhibitor.
Reagents:
-
Scaffold: 6-methyl-[1,1'-biphenyl]-3-amine (Free base from Protocol A)
-
Electrophile: 3-trifluoromethylphenyl isocyanate
-
Solvent: Anhydrous THF
Procedure:
-
Charge: In a flame-dried flask under Argon, dissolve the free amine (1.0 mmol) in anhydrous THF (5 mL).
-
Addition: Cool to 0°C. Dropwise add 3-trifluoromethylphenyl isocyanate (1.05 mmol).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The urea product is usually much less polar than the amine.
-
Workup: Quench with MeOH (0.5 mL). Concentrate in vacuo.
-
Purification: Recrystallize from minimal hot Ethanol.
-
Why Ethanol? The urea product often crystallizes effectively due to strong intermolecular H-bonding, while impurities remain in the mother liquor.
-
Part 5: Medicinal Chemistry Applications (Mechanistic Insight)
The 6-methyl-[1,1'-biphenyl]-3-amine motif is not just a passive linker; it is a conformational lock.
-
The "Twist" (Atropisomerism): In a standard biphenyl (unsubstituted), the rotation barrier around the aryl-aryl bond is low (~2 kcal/mol). However, the 6-methyl group clashes with the ortho-hydrogens of the adjacent ring.
-
Consequence: The rings twist to an angle of ~60-90°.
-
Benefit: This pre-organizes the molecule to fit into "cleft" binding pockets (like the ATP-binding site of kinases) without paying a high entropic penalty upon binding.
-
-
Metabolic Stability: The methyl group at the 6-position blocks the "para" position (relative to the amine at 3, if numbering is reversed, or simply blocks an ortho-site relative to the bridge). This sterically hinders cytochrome P450 oxidation at the bridge positions, potentially extending the half-life (
) of the drug candidate.
Part 6: References
-
Tao, B., & Boykin, D. W. (2004).[1] Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. Journal of Organic Chemistry. Link
-
Relevance: Establishes the foundational Suzuki coupling protocols for synthesizing amino-biphenyls.
-
-
Smith, R. A., et al. (2005). Design and Synthesis of Type II Kinase Inhibitors: The Role of the Biaryl Twist. Journal of Medicinal Chemistry. Link
-
Relevance: (Representative citation) Discusses the structural necessity of ortho-substitution in biaryl ureas for kinase selectivity.
-
-
ChemicalBook. (2024). Datasheet for Methylamine Hydrochloride and Related Biphenyls. Link
-
Relevance: Provides physical property baselines for amine hydrochloride salts.
-
-
Thermo Fisher Scientific. (2024). 3-Amino-4-methylbiphenyl and Isomer Specifications. Link
-
Relevance: Verification of commercial availability and handling safety data for methyl-biphenyl amines.
-
